molecular formula C15H11Br2N3O2S B5723352 2-(4-bromo-2-cyanophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide

2-(4-bromo-2-cyanophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide

Cat. No. B5723352
M. Wt: 457.1 g/mol
InChI Key: MTJHYULRBBICLZ-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2-cyanophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-cyanophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide is not fully understood. However, studies have suggested that the compound exerts its antimicrobial and anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression. The compound's anti-inflammatory effects have been attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(4-bromo-2-cyanophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide has been found to have various biochemical and physiological effects. Studies have shown that the compound can induce DNA damage and oxidative stress in cancer cells. It has also been found to inhibit the growth of various bacterial and fungal strains. The compound's anti-inflammatory effects have been demonstrated in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromo-2-cyanophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide in lab experiments is its broad-spectrum antimicrobial activity. The compound has been found to be effective against both gram-positive and gram-negative bacteria, as well as various fungal strains. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the study of 2-(4-bromo-2-cyanophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide. One area of research could be to investigate the compound's potential use as a fluorescent probe for detecting metal ions. Another area of research could be to explore the compound's potential use in combination with other drugs for the treatment of cancer or bacterial infections. Additionally, further studies are needed to determine the compound's mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-(4-bromo-2-cyanophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide involves the reaction between 2-(4-bromo-2-cyanophenoxy) acetic acid and 5-bromo-2-thiophene carboxaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.

Scientific Research Applications

2-(4-bromo-2-cyanophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide has been studied for its potential applications in various fields. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. The compound has also been studied for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

2-(4-bromo-2-cyanophenoxy)-N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br2N3O2S/c1-9(13-4-5-14(17)23-13)19-20-15(21)8-22-12-3-2-11(16)6-10(12)7-18/h2-6H,8H2,1H3,(H,20,21)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJHYULRBBICLZ-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)COC1=C(C=C(C=C1)Br)C#N)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)COC1=C(C=C(C=C1)Br)C#N)/C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2-cyanophenoxy)-N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]acetamide

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